

Discovery and history of 3-Methylbenzyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbenzyl chloride

Cat. No.: B1630373

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of **3-Methylbenzyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzyl chloride, a member of the substituted benzyl chloride family, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its discovery, historical synthetic evolution, physical and spectroscopic properties, and detailed experimental protocols. While the precise moment of its initial discovery is not well-documented, its history is intrinsically linked to the development of chlorination techniques for toluene derivatives in the mid-19th century. This guide consolidates quantitative data into structured tables and visualizes key synthetic pathways to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

The history of **3-methylbenzyl chloride** is closely tied to the discovery and development of its parent compound, benzyl chloride. Benzyl chloride was first synthesized in 1853 by the Italian chemist Stanislao Cannizzaro, who obtained it by reacting benzyl alcohol with hydrochloric acid.^[1] This foundational discovery paved the way for the exploration of a wide range of substituted benzyl chlorides.

The industrial production of benzyl chloride later transitioned to a more efficient method: the gas-phase photochemical chlorination of toluene.^[1] This development was crucial for the synthesis of substituted benzyl chlorides, including **3-methylbenzyl chloride**, as the chlorination of substituted toluenes became a primary synthetic route. Another significant early method was the Blanc chloromethylation of benzene, which further expanded the toolkit for synthesizing these compounds.^[1]

While a specific individual and date for the first synthesis of **3-methylbenzyl chloride** are not prominently recorded in historical chemical literature, its preparation became feasible with the advent of controlled chlorination techniques for toluene and its derivatives. The primary industrial method for producing **3-methylbenzyl chloride** involves the side-chain monochlorination of m-xylene.^[2] This process can be initiated by thermal activation, light, or UV radiation.^[2] Over the years, significant research has focused on optimizing this process to minimize the formation of nuclear chlorinated by-products, which are challenging to separate from the desired product.^[3] The use of specific catalysts and reaction conditions has been a key area of investigation to enhance the selectivity of side-chain chlorination.^{[4][5][6]}

Today, **3-methylbenzyl chloride** is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.^{[2][3]}

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, spectroscopic, and safety data for **3-methylbenzyl chloride**.

Physical Properties

Property	Value	Reference(s)
CAS Number	620-19-9	
Molecular Formula	C ₈ H ₉ Cl	
Molecular Weight	140.61 g/mol	
Appearance	Clear colorless to slightly yellow liquid	[7]
Boiling Point	195-196 °C	
Density	1.064 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.535	
Flash Point	76 °C (168.8 °F) - closed cup	
Solubility	Insoluble in water; miscible with ethanol and ether	[8]

Spectroscopic Data

Spectrum Type	Key Features	Reference(s)
¹ H NMR	Spectra available	[9][10]
¹³ C NMR	Spectra available	[10]
IR Spectroscopy	Spectra available	[10][11]
Mass Spectrometry	Spectra available	[12]

Safety Information

Hazard Statement	Precautionary Statement	Reference(s)
H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.	P261, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338	
Toxic by ingestion and inhalation, strong irritant to eyes and skin.	Use in a well-ventilated area with personal protective equipment.	[7][8]

Experimental Protocols

Detailed methodologies for the synthesis of **3-methylbenzyl chloride** are provided below.

Synthesis via Side-Chain Chlorination of m-Xylene

This method is a common industrial approach for the preparation of **3-methylbenzyl chloride**.

Materials:

- m-Xylene
- Chlorine gas
- Pyridine or a pyridine derivative (catalyst)
- Inert gas (e.g., nitrogen)

Procedure:

- Charge a suitable reaction vessel, equipped with a gas inlet, stirrer, condenser, and a heating system, with m-xylene.
- Add a catalytic amount of pyridine or a pyridine derivative (typically 0.00001 to 0.01 wt.% relative to m-xylene).[3]
- Heat the reaction mixture to the desired temperature, which can range from 50 °C to the boiling point of the reaction mixture (around 130-140 °C).[2]

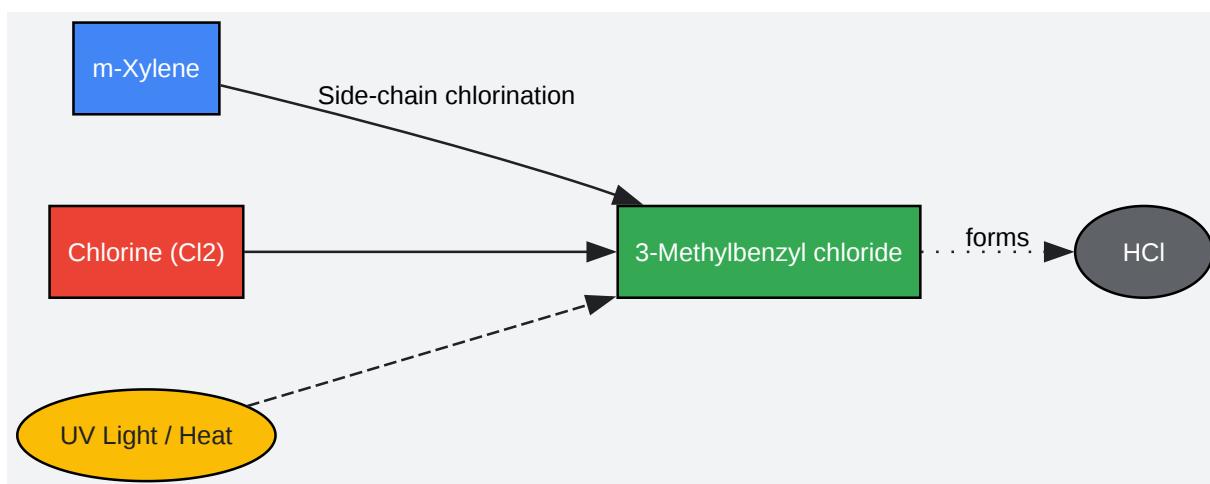
- Introduce chlorine gas into the reaction mixture. The chlorination can be initiated or accelerated by UV light irradiation.[3]
- Monitor the reaction progress by measuring the weight increase of the reaction mixture or by gas chromatography to achieve the desired degree of chlorination. A lower degree of chlorination (up to 0.3) is often preferred to minimize the formation of dichlorinated by-products.[3]
- Once the desired conversion is reached, stop the chlorine feed and sparge the reaction mixture with an inert gas, such as nitrogen, to remove residual hydrogen chloride.
- The crude product is then purified by distillation to separate **3-methylbenzyl chloride** from unreacted m-xylene and any by-products. The unreacted m-xylene can be recycled.[3]

Synthesis from 3-Methylbenzyl Alcohol

This method involves the conversion of the corresponding alcohol to the chloride.

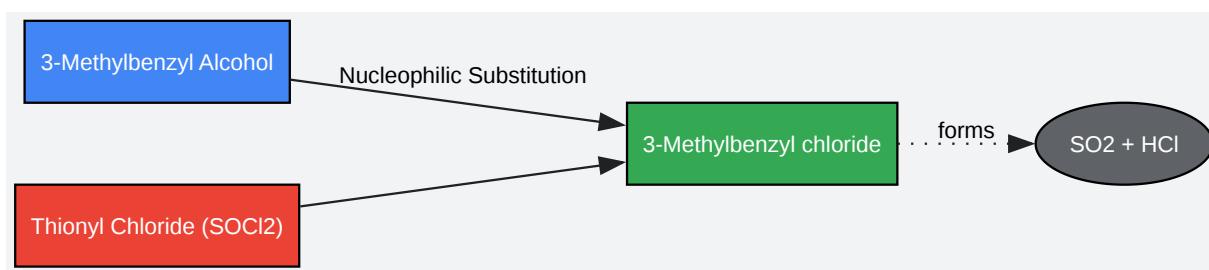
Materials:

- 3-Methylbenzyl alcohol
- Thionyl chloride (SOCl_2) or concentrated Hydrochloric acid (HCl)
- Anhydrous solvent (e.g., dichloromethane, diethyl ether)
- A base (e.g., pyridine or triethylamine, if using thionyl chloride)


Procedure (using Thionyl Chloride):

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve 3-methylbenzyl alcohol in an anhydrous solvent like dichloromethane.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. A small amount of a base like pyridine can be added to neutralize the HCl generated.

- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.
- Carefully quench the reaction by slowly pouring the mixture into ice-cold water.
- Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude **3-methylbenzyl chloride**.
- Purify the product by vacuum distillation.


Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to **3-methylbenzyl chloride**.

[Click to download full resolution via product page](#)

Caption: Free-radical chlorination of m-xylene to **3-methylbenzyl chloride**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-methylbenzyl chloride** from 3-methylbenzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 3. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]
- 4. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids [mdpi.com]
- 5. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 6. EP0063384B1 - Process for the nuclear chlorination of toluene - Google Patents [patents.google.com]
- 7. 3-Methylbenzyl chloride | 620-19-9 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 3-Methylbenzyl chloride(620-19-9) 1H NMR spectrum [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. 3-Methylbenzyl chloride(620-19-9) IR Spectrum [m.chemicalbook.com]
- 12. m-Xylyl chloride | C8H9Cl | CID 12102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Discovery and history of 3-Methylbenzyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630373#discovery-and-history-of-3-methylbenzyl-chloride\]](https://www.benchchem.com/product/b1630373#discovery-and-history-of-3-methylbenzyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com